N-Phenylquinolin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylquinolin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-14-9-8-12-5-4-10-16-15(12)11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRZVOOHLMBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80790432 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688005-14-3 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenylquinolin 7 Amine and Its Analogues
Historical Context and Evolution of Quinoline (B57606) Synthesis Relevant to 7-Aminoquinolines
The synthesis of quinoline derivatives has been a subject of extensive research for over a century, driven by their presence in numerous natural products and their wide range of biological activities. The development of methods to synthesize 7-aminoquinolines is deeply rooted in these classical quinoline syntheses, which have been adapted to accommodate the specific regiochemical requirements for the placement of the amino group at the C-7 position.
Classical Annulation Reactions (e.g., Friedländer, Povarov, Skraup, Conrad-Limpach) and their Adaptations
Classical annulation reactions form the bedrock of quinoline synthesis, and their adaptation has been crucial for accessing 7-aminoquinoline (B1265446) derivatives. These methods typically involve the condensation and cyclization of anilines or other benzene (B151609) derivatives with carbonyl compounds.
The Friedländer synthesis , first reported in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net For the synthesis of 7-aminoquinolines, a key adaptation is the use of a 1,3-diaminobenzene (m-phenylenediamine) derivative as the starting aniline (B41778) component. The reaction with a suitable dicarbonyl compound or a β-keto ester allows for the regioselective formation of the quinoline ring, yielding the desired 7-amino substitution pattern. This approach is valued for its straightforwardness and the availability of starting materials. wikipedia.org
The Skraup synthesis and its related Doebner-von Miller reaction are also foundational methods for quinoline synthesis. nih.govwikipedia.orgiipseries.orgwikipedia.orgnih.govsynarchive.comrsc.org The Skraup synthesis typically employs the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones. nih.govwikipedia.orgiipseries.orgsynarchive.com When a meta-substituted aniline, such as m-aminobenzaldehyde or another m-phenylenediamine (B132917) derivative, is used in these reactions, a mixture of 5- and 7-substituted quinolines can be formed. researchgate.net Careful control of reaction conditions and the choice of substituents on the aniline can influence the regioselectivity, favoring the formation of the 7-aminoquinoline isomer.
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.orgrsc.org Similar to the Skraup and Doebner-von Miller reactions, the use of a meta-substituted aniline is a key strategy for obtaining 7-aminoquinolines. The regioselectivity of the cyclization step is influenced by both electronic and steric factors of the substituents on the aniline ring.
The Conrad-Limpach synthesis traditionally involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. iipseries.orgrsc.org Adaptations of this method for the synthesis of 7-amino-4-hydroxyquinolines would similarly rely on the use of m-phenylenediamine derivatives as the starting material.
The Povarov reaction is a versatile method for the synthesis of tetrahydroquinolines through a formal [4+2] cycloaddition of an imine with an electron-rich alkene. researchgate.netnih.gov The imine is typically generated in situ from an aniline and an aldehyde. Subsequent oxidation of the resulting tetrahydroquinoline provides the aromatic quinoline ring. By employing a m-phenylenediamine derivative, this reaction can be directed to produce tetrahydro-7-aminoquinolines, which can then be aromatized to the corresponding 7-aminoquinolines.
Multicomponent Reaction Strategies for Quinoline Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of quinoline derivatives, and these can be adapted to produce 7-aminoquinolines. For instance, a catalyst-free reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group has been reported to selectively produce 2,4-disubstituted 7-aminoquinolines. wikipedia.org This approach highlights the potential of MCRs to provide rapid access to functionalized 7-aminoquinoline scaffolds.
Targeted Synthesis of N-Phenylquinolin-7-amine
The targeted synthesis of this compound involves two key strategic steps: the formation of the 7-aminoquinoline core and the subsequent N-arylation of the 7-amino group.
Strategies for Introducing the 7-Amino Functionality
The introduction of the amino group at the 7-position of the quinoline ring can be achieved through several reliable methods. A common and effective approach is the reduction of a 7-nitroquinoline (B188568) . The 7-nitroquinoline precursor can be synthesized through nitration of the parent quinoline, although this can sometimes lead to a mixture of isomers. A more controlled approach involves the construction of the quinoline ring from a pre-functionalized benzene derivative already containing a nitro group at the desired position. The subsequent reduction of the nitro group to an amine is a well-established transformation.
Commonly used reagents for this reduction include:
Catalytic hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source, like hydrogen gas or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate. nih.govfujifilm.commdpi.comresearchgate.net This is often a clean and efficient method.
Metal-acid systems: Reagents like tin(II) chloride (SnCl2) in the presence of an acid (e.g., hydrochloric acid) are widely used for the reduction of nitroarenes. nih.govresearchgate.netacsgcipr.orgresearchgate.net
Another important strategy for introducing the 7-amino group is through the amination of a 7-haloquinoline , typically 7-chloroquinoline (B30040) or 7-bromoquinoline (B152726). This can be achieved via nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an ammonia equivalent. However, these reactions often require harsh conditions. More modern approaches utilize transition metal-catalyzed amination reactions, which are discussed in the context of N-arylation in the following section.
Approaches for N-Arylation of the 7-Amino Group
The formation of the N-phenyl bond at the 7-position of the quinoline ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods have largely replaced classical methods like the Ullmann condensation due to their milder reaction conditions, broader substrate scope, and higher yields.
Copper-catalyzed N-arylation , often referred to as the Ullmann condensation or Ullmann-type reactions, is a classical method for forming C-N bonds. organic-chemistry.orgresearchgate.netbeilstein-journals.orgscholaris.ca The traditional Ullmann reaction involves the coupling of an amine with an aryl halide in the presence of stoichiometric amounts of copper at high temperatures. Modern modifications have led to the development of catalytic systems that operate under milder conditions, often employing ligands to facilitate the reaction. For the synthesis of this compound, this would involve the reaction of 7-aminoquinoline with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a base.
Palladium-catalyzed N-arylation , most notably the Buchwald-Hartwig amination , has become one of the most powerful and versatile methods for the formation of C-N bonds. iipseries.orgresearchgate.netbeilstein-journals.orgwikipedia.orgbeilstein-journals.orgnih.govnih.govacs.orgsyr.edunih.govrsc.orgrsc.orgrsc.orgstrath.ac.uk This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and a wide variety of phosphine ligands have been developed to accommodate a broad range of substrates. The synthesis of this compound via this method would involve the reaction of 7-aminoquinoline with a phenyl halide or a phenylboronic acid (in the case of a Suzuki-Miyaura type C-N coupling). rsc.org
Nickel-catalyzed N-arylation has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. researchgate.netacs.orgsyr.edu Nickel catalysts can effectively couple amines with aryl halides, including the more challenging and less reactive aryl chlorides. The reaction conditions are often similar to those of palladium-catalyzed reactions, requiring a nickel catalyst, a ligand, and a base.
The following tables provide an overview of typical reaction conditions for these transition metal-catalyzed N-arylation reactions.
Table 1: Copper-Catalyzed N-Arylation of Amines (Ullmann-Type Reaction)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 100-120 |
| CuBr | None | K2CO3 | DMSO | 100 |
Table 2: Palladium-Catalyzed N-Arylation of Amines (Buchwald-Hartwig Amination)
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene (B28343) | 80-110 |
| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 |
Table 3: Nickel-Catalyzed N-Arylation of Amines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| NiCl2(dme) | Josiphos | NaOtBu | Toluene | 100-120 |
| Ni(COD)2 | PCy3 | K3PO4 | Dioxane | 100 |
Direct N-Arylation Methods and Ligand Effects
Direct N-arylation, particularly the palladium-catalyzed Buchwald-Hartwig amination, stands as a cornerstone for the formation of the crucial C-N bond in this compound. wikipedia.orglibretexts.org This reaction involves the cross-coupling of an amine with an aryl halide. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org
The choice of ligand coordinated to the palladium center is critical and profoundly influences the reaction's success, affecting yield, reaction rate, and substrate scope. Initial generations of catalysts often utilized monodentate triarylphosphines. researchgate.net However, research has shown that sterically hindered and electron-rich phosphine ligands can significantly improve catalytic activity, particularly for challenging substrates. nih.gov The design of new ligands is crucial for suppressing undesired side reactions, especially when dealing with sterically encumbered amines. nih.gov For instance, in the palladium-catalyzed amination of aryl halides, ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) and 1,1′-bis(diphenylphosphino)ferrocene (DPPF) have been screened to optimize reaction conditions. nih.gov In some cases, the choice of ligand can even direct the reaction toward C-H activation instead of the expected N-arylation, highlighting the ligand's role in determining selectivity. nih.gov Beyond phosphines, quinoline-based ligands have also been developed and systematically investigated for their impact on reactivity in palladium-catalyzed arylations. nih.gov
Catalyst-Free and Environmentally Benign Synthetic Routes
In alignment with the principles of green chemistry, significant effort has been directed toward developing synthetic routes that minimize or eliminate the need for metal catalysts and hazardous solvents. tandfonline.com One successful approach for the synthesis of 7-aminoquinoline derivatives avoids catalysts altogether by reacting m-phenylenediamine with unsymmetric 1,3-diketones that contain a trifluoromethyl group. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group facilitates the condensation and cyclization reactions without the need for a strong acid catalyst, and the reaction can proceed efficiently at room temperature, even in a solvent-free solid state. nih.gov
Other environmentally benign methods focus on replacing hazardous catalysts and solvents with safer alternatives. Catalysts such as Indium(III) chloride and Iron(III) chloride have been employed for the one-pot synthesis of quinoline derivatives in greener solvents like ethanol (B145695) or water. niscpr.res.intandfonline.com Ionic liquids have also been explored as reusable catalysts that can afford quinoline products in high yields and with short reaction times. ias.ac.in Furthermore, some catalyst-free methods achieve quinoline synthesis through intramolecular reactions, such as the Povarov reaction of o-propargylbenzaldehydes with N-aryl amines, which avoids the need for an external oxidant. acs.org
**2.3. Optimization of Reaction Conditions and Efficiency
The efficiency, yield, and selectivity of synthetic routes to this compound are highly dependent on the careful optimization of several key parameters. These include the choice of solvent, reaction temperature, the specific catalyst and ligand system employed, and the method of heating.
Optimization of Reaction Conditions and Efficiency
Solvent and Temperature Parameters
The selection of solvent and operating temperature is crucial for maximizing product yield and minimizing reaction time. In palladium-catalyzed N-arylation reactions, solvents such as toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. nih.govresearchgate.net Optimization studies have shown that toluene is often a superior choice for specific C-H activation reactions on quinoline scaffolds. nih.gov For catalyst-free methods, the choice of solvent can also be critical; for instance, the intramolecular Povarov reaction to form indeno[1,2-b]quinolines proceeds with high yield in 1,2-dichloroethane (B1671644) (DCE) or toluene at 80 °C, whereas using ethanol results in a complex mixture. acs.org In the synthesis of α-triazolylquinolines, a reaction that proceeded with moderate yield at 100 °C was surprisingly found to give a 95% yield at room temperature. beilstein-journals.org
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-catalyzed C8-H Arylation of Quinoline | Toluene | 110 | 72 | nih.gov |
| Intramolecular Povarov Reaction | DCE | 80 | 86 | acs.org |
| Intramolecular Povarov Reaction | Toluene | 80 | 79 | acs.org |
| Deoxygenative C2-heteroarylation | DCE | 100 | 40 | beilstein-journals.org |
| Deoxygenative C2-heteroarylation | DCE | Room Temp. | 95 | beilstein-journals.org |
Catalyst and Ligand Screening for Enhanced Yield and Selectivity
Systematic screening of catalysts and ligands is a fundamental strategy for optimizing the synthesis of N-aryl quinolines. The Buchwald-Hartwig amination and related C-H activation reactions are particularly sensitive to the electronic and steric properties of the catalyst system. wikipedia.orgresearchgate.net Studies have demonstrated that different palladium sources (e.g., Palladium(II) acetate) paired with a variety of phosphine ligands can lead to dramatically different outcomes. nih.gov For example, in the functionalization of a 7-anilinoquinoline derivative, using Pd(OAc)₂ with the DPPF ligand selectively yielded the C8-arylated product, whereas other ligands like Xantphos or JohnPhos were less effective or led to different products. nih.gov This highlights the intricate interplay between the metal center and the ligand in directing the reaction pathway. Ruthenium-based catalysts have also been explored, where monodentate triarylphosphines were found to be the most effective ligands for C-H arylation directed by an 8-aminoquinoline (B160924) group. researchgate.net
| Catalyst | Ligand | Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | DPPF | C8-H Arylation | 72 | nih.gov |
| Pd(OAc)₂ | Xantphos | C8-H Arylation | Trace | nih.gov |
| Pd(OAc)₂ | JohnPhos | C8-H Arylation | Trace | nih.gov |
| [RuCl₂(p-cymene)]₂ | Triphenylphosphine | C-H Arylation | Moderate | researchgate.net |
| Pd(OAc)₂ | BINAP | N-Arylation | 70 | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of quinoline derivatives. benthamdirect.combohrium.com This technique significantly reduces reaction times from hours or even days to mere minutes. researchgate.netnih.gov For instance, a Friedländer quinoline synthesis that proceeds in poor yield over several days under conventional heating can be completed in 5 minutes in excellent yield using microwave irradiation at 160 °C. researchgate.net Similarly, the synthesis of certain quinoline derivatives that required 4 hours with conventional heating was accomplished in just 2 minutes under microwave conditions. nih.gov This rapid and efficient heating is often combined with environmentally benign approaches, such as using solvents like ethanol or water, further enhancing the green credentials of the synthesis. tandfonline.comnih.gov
| Reaction | Heating Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Synthesis | Conventional | Several Days | Poor | researchgate.net |
| Friedländer Synthesis | Microwave (160 °C) | 5 min | Excellent | researchgate.net |
| Quinoline Synthesis | Conventional (120 °C) | 4 h | Not specified | nih.gov |
| Quinoline Synthesis | Microwave (100 °C) | 2 min | Moderate-Good | nih.gov |
| N-Arylation of 4-chloroquinazolines | Microwave | 10 min | 63-90 | beilstein-journals.org |
Synthesis of Structurally Modified this compound Analogues
The synthesis of structurally modified analogues of this compound is essential for exploring structure-activity relationships in medicinal chemistry and materials science. Methodologies often involve either starting with substituted precursors or functionalizing the this compound core.
One common strategy is the C-H activation/arylation of the quinoline ring system. For example, ruthenium(II)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids provides a direct route to introduce aryl groups at the 8-position. acs.org This method demonstrates dual activity, facilitating both C-H activation and in-situ deoxygenation of the N-oxide. acs.org Similarly, palladium catalysis can achieve selective C8-H arylation on a 7-anilinoquinoline scaffold, offering a pathway to di-aryl substituted derivatives. nih.gov
Another approach involves the N-arylation of quinoline derivatives that already possess other functional groups. The Chan-Lam cross-coupling, which uses copper catalysts and arylboronic acids, has been successfully applied to the N-arylation of various substituted 3-formylquinolones. nih.gov This allows for the introduction of a phenyl group onto the nitrogen of a quinolone ring that is already functionalized, for example, with methoxy (B1213986) or chloro groups at the 7-position. nih.gov Furthermore, sequential and selective Buchwald-Hartwig amination reactions on di-halogenated quinolines, such as 6-bromo-2-chloroquinoline, enable the controlled and stepwise introduction of different amino substituents, leading to complex and diverse analogues. acs.org
Modifications on the Phenyl Moiety
Modifications to the phenyl group of this compound are typically introduced by forming the crucial carbon-nitrogen (C-N) bond between a pre-functionalized aniline and the 7-position of the quinoline core. This is achieved primarily through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction highly favored for its versatility and functional group tolerance. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of an aryl halide (or triflate), such as 7-bromoquinoline or 7-chloroquinoline, with a wide array of substituted anilines. The choice of phosphine ligands is critical to the success and scope of the reaction, with different "generations" of ligands developed to improve reaction efficiency, broaden the range of compatible substrates, and allow for milder reaction conditions. wikipedia.orgresearchgate.net Sterically hindered biaryl phosphine ligands, for example, are effective in promoting the coupling of challenging substrates. researchgate.net This methodology is exceptionally well-suited for creating libraries of analogues with diverse electronic and steric properties on the phenyl ring.
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more practical protocols that use catalytic amounts of a copper salt in conjunction with ligands, such as diamines or beta-diketones, which enable the reaction to proceed under significantly milder conditions. wikipedia.org While sometimes considered less versatile than its palladium-catalyzed counterpart, the Ullmann reaction remains a valuable and cost-effective alternative for synthesizing N-aryl amines. acsgcipr.orgnih.gov
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Modern Protocols) |
|---|---|---|
| Catalyst | Palladium(0) or Palladium(II) complexes | Copper(I) or Copper(II) salts (e.g., CuI, Cu2O) |
| Ligands | Phosphine-based (e.g., XPhos, BINAP, BrettPhos) or N-heterocyclic carbenes | Diamines, amino acids (e.g., L-proline), acetylacetonates |
| Typical Temperature | Room temperature to ~120°C | ~60°C to ~150°C |
| Substrate Scope | Very broad; extensive tolerance for various functional groups on the aniline | Good; aryl halides activated by electron-withdrawing groups are often preferred |
| Key Advantage | High efficiency, broad applicability, and well-understood mechanism | Lower catalyst cost and ligand-free options in some cases |
Modifications on the Quinoline Core
Functionalization of the quinoline core is achieved either by building the heterocyclic system from appropriately substituted acyclic precursors or by direct modification of a pre-existing quinoline ring. A variety of classical named reactions are employed to construct the quinoline scaffold, allowing for the introduction of substituents at various positions. nih.gov
Skraup and Doebner-von Miller Syntheses: These methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors like glycerol). nih.gov By starting with a substituted aniline, one can introduce functionalities onto the benzene portion of the quinoline ring.
Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). The choice of both reactants dictates the substitution pattern on both the pyridine (B92270) and benzene rings of the resulting quinoline.
Gould-Jacobs Reaction: This pathway begins with an aniline and an alkoxymethylenemalonate derivative, typically yielding a 4-hydroxyquinoline, which can be further functionalized. nih.gov
These classical methods provide powerful tools for accessing quinoline cores with a range of substituents, which can then be elaborated into the desired this compound analogues.
| Reaction Name | Key Precursors | Primary Product Type | Notes on Substitution |
|---|---|---|---|
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline | Substituents on the starting aniline are incorporated into the quinoline core. |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | Substituted quinolines | Allows for more variation in substituents on the pyridine ring compared to Skraup. |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + compound with α-methylene ketone | 2,3-Disubstituted quinolines | Convergent method offering good control over substituents around the pyridine ring. |
| Gould-Jacobs Reaction | Aniline + Diethyl (ethoxymethylene)malonate | 4-Hydroxyquinoline-3-carboxylate | The initial product can be readily decarboxylated and the hydroxyl group modified. |
Regioselective Synthesis and Isomer Control
Controlling the position of substituents, particularly the amine group, is paramount in the synthesis of this compound. The formation of the 7-amino isomer over other potential isomers (e.g., 5-amino) is dictated by the choice of starting materials and the reaction mechanism.
A highly effective strategy for ensuring the regioselective formation of 7-aminoquinolines involves a catalyst-free condensation of m-phenylenediamine with an unsymmetrical 1,3-diketone. nih.gov A key finding demonstrates that using a 1,3-diketone bearing a strongly electron-withdrawing group, such as a trifluoromethyl (CF3) group, directs the cyclization process with high precision. The reaction proceeds via two key steps:
Initial Nucleophilic Attack: One of the amino groups of m-phenylenediamine preferentially attacks the more electrophilic ketone carbon, which is the one adjacent to the CF3 group.
Cyclization: The second condensation step, which forms the quinoline ring, occurs selectively between the other ketone group and the aromatic ring of the diamine at the position para to the unreacted amino group. This regioselectivity leads exclusively to the formation of the 7-aminoquinoline product. nih.gov
| Starting Materials | Key Reaction Condition | Primary Product | Selectivity Control |
|---|---|---|---|
| m-Phenylenediamine + 1,1,1-Trifluoro-2,4-pentanedione | Catalyst-free condensation | 7-Amino-4-methyl-2-(trifluoromethyl)quinoline | High (Exclusively 7-amino isomer) |
| m-Aminophenol + Glycerol (Skraup) | Strong acid, oxidizing agent | Mixture of 7-Hydroxyquinoline and 5-Hydroxyquinoline | Low (Mixture of 5- and 7-isomers) |
Structural Elucidation and Advanced Spectroscopic Characterization of N Phenylquinolin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton (¹H) NMR for Chemical Environment Analysis
The ¹H NMR spectrum of N-Phenylquinolin-7-amine is expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment. Protons on the quinoline (B57606) and phenyl rings will appear in the aromatic region (typically 6.5-9.0 ppm). The proton on the amine nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.
The protons on the quinoline ring are expected to be the most downfield due to the electron-withdrawing effect of the heterocyclic nitrogen atom. Specifically, H-2 and H-8 are anticipated at the lower end of the spectrum. The protons on the phenyl ring attached to the amine will be influenced by the electron-donating nature of the nitrogen atom.
Predicted ¹H NMR Data Table for this compound Predicted chemical shifts (δ) in CDCl₃. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.8 | dd | J ≈ 4.2, 1.7 |
| H-3 | ~7.3 | dd | J ≈ 8.2, 4.2 |
| H-4 | ~8.0 | dd | J ≈ 8.2, 1.7 |
| H-5 | ~7.8 | d | J ≈ 8.5 |
| H-6 | ~7.2 | dd | J ≈ 8.5, 2.0 |
| H-8 | ~7.9 | d | J ≈ 2.0 |
| H-2'/H-6' (ortho) | ~7.1 | d | J ≈ 7.8 |
| H-3'/H-5' (meta) | ~7.3 | t | J ≈ 7.8 |
| H-4' (para) | ~7.0 | t | J ≈ 7.4 |
| N-H | ~5.6 (variable) | br s | N/A |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. Quaternary carbons (those without attached protons) typically show weaker signals. For this compound, all carbons are part of aromatic systems, and their signals are expected between 100 and 155 ppm. The carbons directly attached to the nitrogen atoms (C-7, C-8a, C-1') and the nitrogen-containing heterocyclic carbons (C-2, C-4, C-8a) are key diagnostic signals. bohrium.comresearchgate.net
Predicted ¹³C NMR Data Table for this compound Predicted chemical shifts (δ) in CDCl₃. Actual values may vary.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~150.5 |
| C-3 | ~121.2 |
| C-4 | ~136.0 |
| C-4a | ~128.8 |
| C-5 | ~129.5 |
| C-6 | ~118.0 |
| C-7 | ~144.0 |
| C-8 | ~110.0 |
| C-8a | ~148.0 |
| C-1' | ~143.0 |
| C-2'/C-6' | ~117.9 |
| C-3'/C-5' | ~129.4 |
| C-4' | ~121.0 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on both the quinoline and phenyl rings (e.g., H-2 with H-3, H-3 with H-4, H-5 with H-6, etc.), confirming the spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~8.8 ppm would show a cross-peak to the carbon signal at ~150.5 ppm, assigning them as H-2 and C-2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, showing correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is critical for connecting the different fragments of the molecule and assigning quaternary carbons. Key correlations would include the N-H proton to carbons C-7, C-8, and C-6, as well as to C-2' and C-6' of the phenyl ring. Crucially, correlations from protons on the phenyl ring (e.g., H-2'/H-6') to the quinoline carbon C-7 would definitively confirm the N-phenyl connection at the 7-position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the N-H proton and H-8 and H-6 on the quinoline ring, as well as H-2' and H-6' on the phenyl ring, providing insight into the molecule's preferred conformation around the C-N bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₁₅H₁₂N₂), the expected exact mass is 220.1000. HRMS analysis would be used to confirm this exact mass, thereby verifying the elemental composition and ruling out other potential formulas with the same nominal mass. acs.org
GC-MS for Compound Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum.
For this compound, GC-MS would serve two primary purposes:
Purity Assessment: A pure sample would ideally show a single peak in the gas chromatogram. The presence of multiple peaks would indicate impurities, which could then be identified by their respective mass spectra.
Fragmentation Analysis: The mass spectrometer fragments the molecule in a reproducible way, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound. For this compound, expected fragmentation might involve the loss of a hydrogen atom, the cleavage of the C-N bond to generate quinolinyl or phenylamine fragments, or the characteristic fragmentation of the quinoline ring system itself.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features: the secondary amine group, the quinoline ring, and the phenyl substituent.
As a secondary aromatic amine, this compound is expected to show a single, relatively sharp N-H stretching vibration. nih.gov This is in contrast to primary amines, which exhibit two N-H stretching bands (symmetric and asymmetric). nih.gov The absorption appears at a higher frequency compared to saturated secondary amines due to the electronic influence of the aromatic systems. nih.gov
The spectrum also contains a series of bands corresponding to the vibrations of the aromatic rings. The C-N stretching vibration of the aromatic amine linkage is a key diagnostic peak. nih.gov Furthermore, vibrations associated with the quinoline and phenyl rings, such as C-H stretching, C=C ring stretching, and C-H out-of-plane bending, are prominent. A study on the related quinoline-7-carboxaldehyde provides insight into the vibrational modes of the 7-substituted quinoline core. nih.gov The N-H wag, a bending vibration out of the plane of the molecule, is another characteristic feature of secondary amines. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Aromatic Amine | ~3400 | Medium, Sharp |
| C-H Stretch | Aromatic (Quinoline, Phenyl) | 3100–3000 | Medium to Weak |
| C=C Stretch | Aromatic (Quinoline, Phenyl) | 1620–1450 | Medium to Strong |
| C-N Stretch | Aromatic Amine | 1335–1250 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO).
The UV-Vis spectrum of this compound is dominated by intense absorptions arising from π-π* transitions within the extended π-electron system of the fused quinoline and phenyl rings. researchgate.net The presence of the nitrogen heteroatom in the quinoline ring and the amino linkage between the rings influences the energy of these transitions. The lone pair of electrons on the secondary amine nitrogen can participate in n-π* transitions, which are typically of lower intensity and may be observed as a shoulder on the main absorption bands. researchgate.net
Studies on various quinoline derivatives show that their absorption spectra typically fall within the 280 to 510 nm range. researchgate.net The substitution of an amino group on the quinoline ring generally causes a bathochromic (red) shift to longer wavelengths compared to the parent quinoline molecule. researchgate.net A detailed theoretical and experimental study on quinoline-7-carboxaldehyde also confirms electronic transitions in this region of the UV-Vis spectrum. nih.gov
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Quinoline and Phenyl Rings | 280–350 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the methodology and expected structural features can be described based on analyses of closely related quinoline derivatives. nih.govacs.orgresearchgate.net
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown, for example, by slow evaporation of a solvent. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector.
The collected data are processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using direct or Patterson methods and refined against the experimental data. This refinement process adjusts atomic coordinates and thermal parameters to achieve the best agreement between the calculated and observed diffraction intensities, resulting in a detailed molecular model. nih.govresearchgate.net
Table 3: Illustrative Crystallographic Data Parameters (Note: These are typical parameters determined during analysis and are not experimental values for this compound.)
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the secondary amine. The amine proton (N-H) can act as a hydrogen bond donor, while the lone pair on the quinoline nitrogen atom (N1) of a neighboring molecule can act as an acceptor, leading to the formation of N-H···N hydrogen bonds.
The conformation of this compound in the solid state is primarily defined by the relative orientation of the phenyl group with respect to the quinoline ring system. This is described by the torsion angle (or dihedral angle) around the C7-N bond.
In related crystal structures of aryl-substituted quinolines, the two aromatic rings are typically not coplanar due to steric hindrance between the hydrogen atoms at the ortho-positions of the phenyl ring and the hydrogen at the C8 position of the quinoline ring. This results in a twisted conformation, with a significant dihedral angle between the mean planes of the two ring systems. This twist angle is a key conformational parameter determined with high precision from the crystallographic data.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of N Phenylquinolin 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the molecular properties of N-Phenylquinolin-7-amine at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's geometry, stability, and electronic distribution.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. arxiv.orgnih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of this size. rsc.org
A geometry optimization calculation for this compound would be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the molecule's lowest energy conformation. nih.govrsc.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov The resulting optimized geometry provides the most stable three-dimensional arrangement of the atoms and is the foundation for all further electronic property calculations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles that might be expected from a DFT calculation for this compound. These are not experimentally verified values.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C(quinoline)-N(amine) | ~1.39 Å |
| Bond Length | N(amine)-C(phenyl) | ~1.41 Å |
| Bond Length | N(amine)-H | ~1.01 Å |
| Bond Angle | C-N-C | ~125° |
| Dihedral Angle | C(quinoline)-N-C(phenyl)-C | ~35° |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com
The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, the FMO analysis would reveal how the electron density is distributed in these key orbitals, indicating which parts of the molecule (the quinoline (B57606) ring, the phenyl ring, or the amine linker) are more involved in electron-donating or accepting interactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values for FMO analysis. These are not experimentally verified values.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.25 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.60 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
On an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate, near-zero potential. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the amine linker due to lone pairs of electrons, highlighting these as potential sites for interaction with electrophiles. The hydrogen atom of the amine group would likely exhibit a positive potential, marking it as a site for nucleophilic interaction.
Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index, Chemical Hardness/Softness)
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. scielo.org.mx These indices are calculated from the energies of the frontier orbitals.
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. mdpi.com It is approximated as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). unc.edu Hard molecules have a large energy gap, while soft molecules have a small gap. unc.edu Softness is the reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω) : This index, introduced by Parr, quantifies the ability of a species to accept electrons. scielo.org.mx It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO)/2) and hardness (ω = μ²/2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.govresearchgate.net By analyzing the Fukui functions for each atom in this compound, one can pinpoint the specific atoms most likely to participate in different types of chemical reactions.
Table 3: Representative Global Reactivity Descriptors for this compound (Illustrative) This table contains hypothetical values for DFT-derived reactivity indices. These are not experimentally verified values.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.55 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 |
| Global Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | μ² / 2η | 2.74 |
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis is essential for understanding the molecule's flexibility and identifying its most stable shapes.
Torsional Potential Energy Surface Scans
A torsional potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around a specific single bond. q-chem.comq-chem.com For this compound, a key flexible bond is the C-N bond connecting the quinoline and phenyl rings.
Identification of Stable Conformers
The first step in the theoretical investigation of a flexible molecule like this compound is the identification of its most stable three-dimensional structure, or conformer. The relative orientation of the phenyl group with respect to the quinoline ring system is not fixed and can rotate around the C-N single bond. This rotation gives rise to different conformers, each with a distinct energy level.
Computational chemists identify the most stable conformer by performing a geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest potential energy. A common and reliable method for this is the B3LYP density functional combined with a basis set like 6-31G(d). rsc.org Once an optimized structure is found, a frequency calculation is performed. A true stable conformer, representing a minimum on the potential energy surface, will have no imaginary (negative) vibrational frequencies. rsc.org This confirmation is crucial as it ensures the identified structure is a stable entity and not a transitional state.
Prediction of Spectroscopic Parameters (Theoretical Basis for Interpretation)
Once a stable geometry is established, it can be used as the basis for predicting various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific signals to corresponding atoms or molecular motions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.
The calculation is performed on the previously optimized geometry (e.g., at the B3LYP/6-31G(d) level). The output provides theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental values helps to validate the computed structure and aids in the unambiguous assignment of complex spectra. For this compound, experimental ¹H NMR data serves as a critical benchmark for such theoretical calculations. rsc.org
Table 1: Experimental ¹H NMR Data for this compound for Comparison with Theoretical Predictions
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Tentative Assignment |
| 7.56 - 7.62 | m | - | 1H | Quinoline H |
| 7.45 | dd | 7.5, 1.6 | 1H | Quinoline H |
| 7.36 - 7.38 | m | - | 1H | Quinoline H |
| 7.25 - 7.30 | m | - | 2H | Phenyl H |
| 7.15 - 7.20 | m | - | 2H | Phenyl H |
| 7.07 | td | 7.5, 1.6 | 1H | Phenyl H |
Data sourced from experimental procedures reported in a protic solvent (CD3CN). rsc.org
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations performed on the optimized geometry of this compound can predict its IR spectrum. These calculations determine the frequencies and intensities of the fundamental vibrational modes.
Due to the harmonic oscillator approximation used in the calculations and the neglect of electron correlation effects, the calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data. These scaled theoretical frequencies allow for a detailed assignment of the experimental IR spectrum, where specific absorption bands can be attributed to distinct molecular motions, such as N-H stretching, aromatic C-H bending, or C=N stretching within the quinoline ring.
Table 2: Illustrative Example of Theoretical Vibrational Frequency Data for this compound
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| 3550 | 3408 | Medium | N-H Stretch |
| 3150 | 3024 | Medium | Aromatic C-H Stretch (Quinoline) |
| 3110 | 2986 | Medium | Aromatic C-H Stretch (Phenyl) |
| 1625 | 1560 | Strong | Aromatic C=C/C=N Stretch |
| 1510 | 1450 | Strong | Aromatic Ring Skeletal Vibration |
| 1340 | 1286 | Medium | C-N Stretch |
| 830 | 797 | Strong | Aromatic C-H Out-of-Plane Bend |
This table is a representative example of the type of data generated from a DFT frequency calculation and does not represent published experimental data.
To understand the electronic properties and predict the Ultraviolet-Visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This calculation, performed on the optimized ground-state geometry, simulates how the molecule's electrons respond to light, predicting the electronic transitions between molecular orbitals.
The output of a TD-DFT calculation includes the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. It also identifies the primary molecular orbitals involved in each transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This information is crucial for understanding the nature of the electronic transitions (e.g., π→π* or n→π*) and interpreting the experimental UV-Vis spectrum.
Molecular Dynamics Simulations (if applicable to specific interactions)
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.
This technique is particularly useful for exploring conformational flexibility in different environments, such as in a solvent, or for studying how the molecule interacts with other molecules, like a biological receptor. By simulating the system for nanoseconds or longer, MD can reveal preferred orientations, interaction energies, and the stability of specific intermolecular bonds (e.g., hydrogen bonds), providing a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis requires a crystal structure, either determined experimentally via X-ray crystallography or predicted computationally.
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. These are typically highlighted in red and signify interactions such as hydrogen bonds. The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative percentage breakdown of each type of interaction (e.g., H···H, C···H, N···H), offering a clear and detailed picture of the forces that govern the crystal packing.
Mechanistic Studies of Reactions Involving N Phenylquinolin 7 Amine and Its Precursors
Reaction Kinetics and Thermodynamics in Synthesis Pathways
The kinetics of the Buchwald-Hartwig amination are complex and highly dependent on the specific combination of reactants, catalyst, ligand, and base. Generally, the reaction rate is influenced by the nature of the aryl halide precursor (with iodides being more reactive than bromides, and chlorides being the least reactive), the electronic properties of the amine, and the steric and electronic characteristics of the phosphine (B1218219) ligand.
Table 1: Factors Influencing Reaction Kinetics in Buchwald-Hartwig Amination
| Factor | Influence on Reaction Rate | Notes |
|---|---|---|
| Aryl Halide | I > Br > Cl | The C-X bond strength decreases down the group, facilitating oxidative addition. |
| Ligand | Bulky, electron-donating phosphines | Enhance the rate of both oxidative addition and reductive elimination. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu) | Facilitate the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Aprotic, non-polar to polar solvents | Can influence the solubility of reactants and intermediates, and in some cases, the reaction pathway. |
Elucidation of Reaction Intermediates and Transition States
The catalytic cycle of the Buchwald-Hartwig amination proceeds through a series of well-defined palladium intermediates. While direct observation of all intermediates for the synthesis of N-phenylquinolin-7-amine is not available, extensive mechanistic studies on analogous systems have provided a clear picture of the key species involved.
The primary intermediates in the catalytic cycle include:
Pd(0)Ln Complex: The active catalyst that initiates the cycle.
Oxidative Addition Complex (Ar-Pd(II)(X)Ln): Formed by the reaction of the Pd(0) complex with the aryl halide (e.g., 7-haloquinoline).
Palladium-Amido Complex (Ar-Pd(II)(NRR')Ln): Generated after the coordination of the amine and subsequent deprotonation by a base.
Reductive Elimination Transition State: The final step where the C-N bond is formed, yielding this compound and regenerating the Pd(0) catalyst.
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the structures and energies of these intermediates and the transition states that connect them. For related nickel-catalyzed arylations of amino alcohols, DFT studies have shown that reductive elimination is the rate- and chemoselectivity-determining step. These computational models help to rationalize the observed reactivity and selectivity in C-N cross-coupling reactions.
Catalytic Cycle Analysis in Metal-Catalyzed Syntheses
The synthesis of this compound via a palladium-catalyzed pathway, such as the Buchwald-Hartwig amination, involves a well-defined catalytic cycle. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
The key steps in the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst reacts with the 7-haloquinoline, breaking the carbon-halogen bond and forming a Pd(II) intermediate.
Ligand Exchange/Amine Coordination: Aniline (B41778) coordinates to the Pd(II) center, typically displacing a ligand.
Deprotonation: A base removes a proton from the coordinated aniline, forming a palladium-amido complex.
Reductive Elimination: The final and crucial step where the new C-N bond is formed, releasing the this compound product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
It has been noted that unproductive side reactions can occur, such as beta-hydride elimination, which can compete with reductive elimination. The choice of a suitable ligand is critical to favor the desired reductive elimination pathway. acsgcipr.org
Solvent Effects on Reaction Pathways and Selectivity
In the context of quinoline (B57606) synthesis, aprotic polar solvents like DMF have been shown to be beneficial. nih.gov Protic solvents, such as ethanol (B145695), can sometimes have a detrimental effect, possibly by coordinating to the metal catalyst and inhibiting its activity. nih.gov For Buchwald-Hartwig aminations, a range of solvents from non-polar (like toluene) to polar aprotic (like dioxane) are commonly used. The optimal solvent is often determined empirically for a specific substrate combination.
In palladium-catalyzed C-H arylation of quinoline N-oxides, the solvent has been shown to play a crucial role in determining the site selectivity of the reaction. For example, the use of acidic solvents can favor C8 arylation, while in other solvents, C2 arylation may be preferred. This highlights the profound influence the reaction medium can have on the regiochemical outcome.
Stereochemical Outcomes and Control in Reactions (if applicable)
For the synthesis of the parent compound, this compound, stereochemistry is not a factor as the molecule is achiral. However, if chiral precursors are used or if substituents are introduced that create a stereocenter, the stereochemical outcome of the reaction becomes an important consideration.
In general, the Buchwald-Hartwig amination itself does not typically create a new stereocenter at the nitrogen or the aromatic ring. If a chiral amine or a chiral aryl halide is used as a starting material, the reaction generally proceeds with retention of configuration at the existing stereocenters, provided they are not located at a position that would be affected by the reaction conditions.
The development of asymmetric variants of the Buchwald-Hartwig amination allows for the kinetic resolution of racemic amines, which could be a potential strategy to synthesize enantiomerically enriched derivatives of this compound if a chiral center were present in the molecule. researchgate.net The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been reported, and these have been used as ligands in asymmetric catalysis. mdpi.com This demonstrates that stereochemical control in the synthesis of substituted quinoline amines is an active area of research.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries Pertaining to N-Phenylquinolin-7-amine
Research into quinoline (B57606) derivatives has established their significance as pharmacophores, with a wide array of biological activities. While specific research focusing solely on this compound is not extensively documented in readily available literature, the broader class of N-phenylquinoline derivatives has been the subject of significant academic inquiry. These studies provide a foundational understanding of the potential roles of the this compound core.
Key academic contributions in the general area of N-phenylquinoline derivatives include:
Anticancer Agent Development: A substantial body of research has explored the utility of the N-phenylquinoline scaffold in the design of novel anticancer agents. For instance, various derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines. The N-phenyl group is often a key feature in these molecules, contributing to their biological activity.
Kinase Inhibition: The quinoline nucleus is a common feature in many kinase inhibitors. The introduction of an N-phenylamine substituent can influence the binding affinity and selectivity of these compounds for specific kinases, which are crucial targets in cancer therapy.
Antimicrobial and Antiviral Research: The quinoline core is also present in various antimicrobial and antiviral agents. While not as extensively studied as their anticancer properties, N-phenylquinoline derivatives have been investigated for their potential to combat infectious diseases. For example, substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for their bioactivity against pathogenic viruses. nih.gov
It is important to note that these contributions are associated with the broader class of N-phenylquinoline derivatives, and specific studies detailing the unique contributions of the 7-amino isomer are less prevalent.
Identification of Current Limitations and Unresolved Scientific Questions
Despite the promising biological activities of the broader N-phenylquinoline class, several limitations and unresolved questions remain, particularly concerning the specific isomer, this compound.
Current Limitations:
Limited Specific Research: The most significant limitation is the lack of focused research on this compound itself. Much of the existing literature investigates derivatives with substitutions at other positions on the quinoline ring or with additional functional groups, making it difficult to isolate the specific contributions and properties of the this compound core.
Structure-Activity Relationship (SAR) Gaps: Due to the limited data on this compound and its direct derivatives, a clear and comprehensive understanding of its structure-activity relationships is yet to be established. Key questions regarding how modifications to the phenyl ring or the quinoline core at other positions affect biological activity remain largely unanswered.
Mechanism of Action: For many reported N-phenylquinoline derivatives with biological activity, the precise molecular mechanism of action is not fully elucidated. Further studies are needed to identify specific cellular targets and pathways.
Unresolved Scientific Questions:
What are the unique physicochemical and biological properties of this compound compared to other isomers (e.g., N-phenylquinolin-2-amine, N-phenylquinolin-4-amine)?
What is the full spectrum of biological targets for this compound and its derivatives?
Can the synthetic methodologies for this compound be optimized for efficiency, scalability, and the introduction of diverse functional groups?
What is the potential of this compound as a scaffold in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or sensors?
Prospective Avenues for Future Research on this compound and its Derivatives
The existing knowledge gaps surrounding this compound present numerous opportunities for future research. A systematic exploration of this compound and its derivatives could unlock new scientific insights and applications.
Table 1: Prospective Research Areas for this compound
| Research Area | Description | Potential Impact |
| Synthesis and Library Development | Development of efficient and versatile synthetic routes to this compound and a library of its derivatives with diverse substitutions on both the quinoline and phenyl rings. | Facilitate comprehensive SAR studies and the discovery of novel bioactive compounds. |
| Biological Screening | Systematic screening of the synthesized library against a wide range of biological targets, including various cancer cell lines, kinases, microbial strains, and viral proteins. | Identification of lead compounds for drug discovery in oncology, infectious diseases, and other therapeutic areas. |
| Mechanistic Studies | In-depth investigation of the mechanism of action for any identified bioactive derivatives to understand their molecular targets and cellular pathways. | Provide a rational basis for lead optimization and the development of more potent and selective therapeutic agents. |
| Materials Science Applications | Exploration of the photophysical and electronic properties of this compound and its derivatives for applications in organic electronics, such as OLEDs, solar cells, and chemical sensors. | Discovery of new functional materials with tailored properties. |
| Computational Modeling | Utilization of computational methods to predict the biological activity, toxicity, and material properties of this compound derivatives to guide synthetic efforts. | Accelerate the discovery and design of new molecules with desired characteristics. |
Broader Impact on Chemical Science and Methodological Advancements
While direct impacts of this compound are yet to be fully realized due to limited research, the study of this and related N-phenylquinoline scaffolds contributes to broader advancements in chemical science.
Advancement of Synthetic Methodologies: The pursuit of efficient synthetic routes to specific quinoline isomers like this compound drives innovation in synthetic organic chemistry. Challenges in regioselectivity and functional group tolerance can lead to the development of novel catalytic systems and reaction conditions that are broadly applicable.
Enrichment of Chemical Space for Drug Discovery: The synthesis and evaluation of new N-phenylquinoline derivatives expand the available chemical space for drug discovery. Each new scaffold provides a unique three-dimensional arrangement of atoms that can be explored for interactions with biological targets, potentially leading to the discovery of drugs with novel mechanisms of action.
Understanding Structure-Property Relationships: Systematic studies on series of related compounds, including different isomers of N-phenylquinolines, contribute to a more profound understanding of structure-property relationships. This knowledge is fundamental to the rational design of both new therapeutic agents and functional materials.
Development of Analytical Techniques: The characterization and biological evaluation of novel compounds necessitate the use and refinement of a wide range of analytical techniques, from spectroscopic methods for structural elucidation to sophisticated biological assays for determining activity and mechanism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Phenylquinolin-7-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed coupling. Key steps include:
- Amine functionalization : Reacting quinolin-7-amine derivatives with phenyl halides under inert atmospheres (e.g., argon) .
- Catalyst selection : Use of Pd(PPh₃)₄ or CuI for cross-coupling reactions, monitored via thin-layer chromatography (TLC) .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95% purity threshold) .
- Challenges : Side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature gradients.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and amine bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- HPLC-DAD : Dual detection (UV-vis and diode array) to assess purity and detect trace impurities .
Q. How can initial biological activity screening be designed to evaluate This compound?
- Methodological Answer :
- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT assays, with IC₅₀ calculations .
- Control groups : Include reference compounds (e.g., doxorubicin) and vehicle controls to normalize results .
- Dose-response curves : 3-5 logarithmic concentrations tested in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to identify critical substituents in This compound derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with substituents at the phenyl (e.g., electron-withdrawing groups) or quinoline positions .
- Bioactivity correlation : Use multivariate regression to link substituent properties (Hammett constants, logP) to IC₅₀ values .
- Crystallography : X-ray diffraction to resolve binding conformations with target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported biological data for This compound across studies?
- Methodological Answer :
- Meta-analysis : Apply the Paule-Mandel estimator to quantify between-study variance in IC₅₀ values, using the Q-profile method for confidence intervals .
- Sensitivity analysis : Exclude outliers (e.g., studies with <80% purity) and re-effect sizes using restricted maximum likelihood (REML) .
- Experimental replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically assessed for This compound?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- Caco-2 permeability : Assess intestinal absorption potential using monolayers .
- In vivo profiling : Administer to rodent models and measure plasma concentrations over 24h via LC-MS/MS, calculating AUC and half-life .
Q. What systematic review methodologies ensure comprehensive retrieval of This compound literature while avoiding unreliable sources?
- Methodological Answer :
- Database selection : Prioritize PubMed, Web of Science, and Embase for peer-reviewed studies; exclude non-peer-reviewed platforms like BenchChem .
- Boolean search strings : Use terms like (this compound) AND (synthesis OR bioactivity) with field tags (e.g., [Title/Abstract]) .
- Snowballing : Backward/forward citation tracking of key papers to identify additional studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
